4-氨基甲基-1-(4-甲氧基苯基)-吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

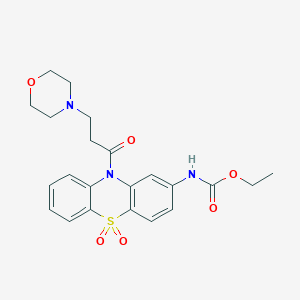

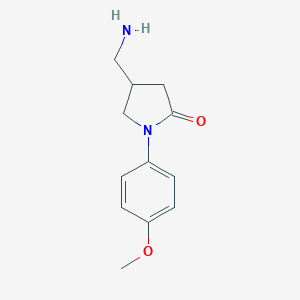

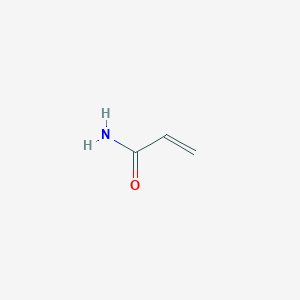

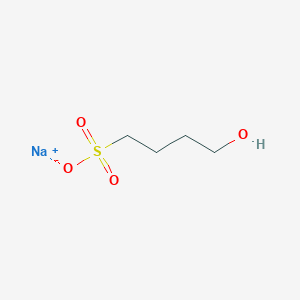

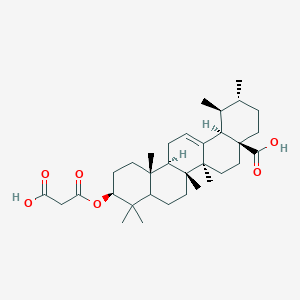

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one, also known as 4-AM-P2-ONE, is a chemical compound that is often used in scientific research as a tool to study various biological processes and mechanisms. It is an aminomethylpyrrolidinone, a type of heterocyclic compound, and is composed of a pyrrolidinone ring with an aminomethyl substituent on the 4-position. This molecule has a variety of applications in scientific research, including its use as a substrate for enzyme assays, as a ligand for receptors, and as a tool to study the mechanism of action of various drugs.

科学研究应用

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various pharmaceuticals, agrochemicals, and dyes4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one serves as an important starting material for the preparation of secondary amines through reduction processes involving catalysts like LiAlH4 and NaBH4 . These secondary amines form the backbone of many therapeutic agents, including antidepressants and analgesics.

Development of Azo Dyes

Azo dyes are characterized by their vivid colors and are extensively used in textile industries. The compound can be utilized to create azo dyes through diazotization reactions, where it acts as a coupling component to produce color-fast dyes with a variety of shades .

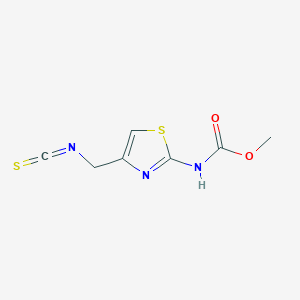

Creation of Dithiocarbamates

Dithiocarbamates are chemicals with applications ranging from agriculture as pesticides to the rubber industry as vulcanization accelerators. The subject compound can be employed as a precursor in the synthesis of dithiocarbamates, which are also studied for their potential medicinal properties .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their biological activities. Its structural similarity to compounds with known antidepressant and analgesic properties makes it a valuable candidate for the development of new therapeutic drugs .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonds makes it suitable for constructing supramolecular structures. These structures are essential in the development of molecular machines, sensors, and materials science applications .

Crystallography Studies

Due to its crystalline nature, 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is used in crystallography to understand molecular interactions and stability. Its orthorhombic and monoclinic crystal systems provide insights into molecular geometry and intermolecular forces .

属性

IUPAC Name |

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQAUGHRIVTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933406 |

Source

|

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

148436-13-9 |

Source

|

| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)